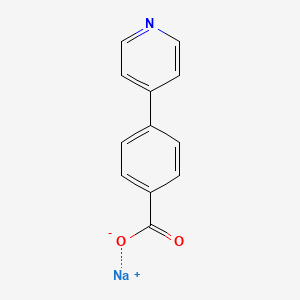

Sodium 4-(pyridin-4-yl)benzoate

Description

Sodium 4-(pyridin-4-yl)benzoate is a carboxylate salt derived from 4-(pyridin-4-yl)benzoic acid. Its structure combines a benzoate moiety with a pyridinyl group at the para position, enabling unique coordination properties. This compound is widely utilized in metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a rigid, bifunctional ligand. The pyridinyl nitrogen and carboxylate oxygen serve as coordination sites for metal ions, facilitating the construction of porous materials with applications in gas storage, catalysis, and separation technologies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-pyridin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMVHIFOUTVBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635473 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207798-97-8 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pyridin-4-yl)benzoate typically involves the reaction of 4-(pyridin-4-yl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is isolated by crystallization or precipitation. The general reaction can be represented as:

4-(pyridin-4-yl)benzoic acid+NaOH→Sodium 4-(pyridin-4-yl)benzoate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxide derivatives.

Reduction: The compound can be reduced to form different hydrogenated products.

Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Hydrogenated pyridine derivatives.

Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Sodium 4-(pyridin-4-yl)benzoate has been investigated for its potential therapeutic applications. Pyridine derivatives are known for their biological activity, including antimicrobial and anticancer properties. The compound has been studied as a precursor in the synthesis of various pharmaceuticals.

Case Studies:

- Antimicrobial Activity: Research indicates that pyridine derivatives exhibit significant antimicrobial effects. This compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties: Some studies have highlighted the potential of pyridinyl compounds in cancer treatment. For example, derivatives of this compound have been synthesized and tested for their efficacy against cancer cell lines, showing promising results .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Applications:

- Synthesis of Complex Molecules: The compound can be used as a reagent in the synthesis of complex organic molecules, including heterocycles and biologically active compounds. Its ability to form stable intermediates makes it valuable for multi-step synthetic pathways .

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Various substituted pyridines |

| Coupling Reactions | Forms biaryl compounds through coupling | Biologically active heterocycles |

Materials Science

In materials science, this compound is explored for its potential use in creating functional materials, such as ionic liquids and polymers.

Research Insights:

- Ionic Liquids: The compound has been investigated as a precursor for pyridinium ionic liquids, which are known for their low volatility and high thermal stability. These ionic liquids have applications in electrochemistry and catalysis .

- Polymer Chemistry: this compound can be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength, paving the way for advanced material applications .

Mechanism of Action

The mechanism of action of sodium 4-(pyridin-4-yl)benzoate depends on its specific application:

Comparison with Similar Compounds

Ligand-Based Comparisons in Coordination Polymers

Sodium 4-(pyridin-4-yl)benzoate is part of a family of ligands used in diamondoid metal-organic materials (MOMs). Key comparisons include:

Key Findings :

Ester Derivatives: Reactivity and Functional Roles

Methyl and ethyl esters of 4-(pyridin-4-yl)benzoate serve as precursors or functional analogs:

Key Findings :

Substituent Effects on Physical and Chemical Properties

Variations in substituents significantly alter properties:

Key Findings :

Toxicity and Regulatory Profiles

While sodium benzoate derivatives are generally recognized as safe, substituents influence toxicity:

Key Insights :

Biological Activity

Sodium 4-(pyridin-4-yl)benzoate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Overview of the Compound

This compound is a sodium salt of 4-(pyridin-4-yl)benzoic acid, characterized by its pyridine and benzoate functional groups. Its structural formula can be represented as follows:

Target of Action

The compound primarily acts through interactions with various biological targets, influencing biochemical pathways related to microbial growth and cancer cell proliferation. It has been shown to inhibit certain enzymes involved in the metabolic processes of pathogens and cancerous cells.

Mode of Action

This compound exhibits its biological effects mainly through adsorption mechanisms. This allows it to effectively bind to target sites, disrupting normal biological functions.

Biochemical Pathways

Research indicates that the compound plays a significant role in sorption and desorption processes, which are crucial for the adsorption of volatile compounds in biological systems. This property may enhance its efficacy in various therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Acinetobacter baumannii | 15 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains revealed significant antibacterial activity, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanisms and potential applications in clinical settings .

- Cancer Research : Another research project focused on the compound's effects on colorectal cancer cells showed that treatment with this compound led to reduced cell viability and increased cell cycle arrest at the G2/M phase. This suggests a potential role in cancer therapy by inhibiting tumor growth and proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridylbenzoates, such as Sodium 3-(pyridin-4-yl)benzoate and Sodium 4-(pyridin-3-yl)benzoate. The differences in their structures can significantly influence their biological activities:

| Compound | Structural Difference | Notable Activity |

|---|---|---|

| Sodium 3-(pyridin-4-yl)benzoate | Different position of pyridine ring | Moderate antibacterial activity |

| Sodium 4-(pyridin-3-yl)benzoate | Different position on benzoate moiety | Lower anticancer efficacy |

The unique positioning of the pyridine ring in this compound enhances its reactivity and interaction with biological targets, making it particularly noteworthy for further research .

Q & A

How can researchers resolve contradictions in solubility data for Sodium 4-(pyridin-4-yl)benzoate under varying hydrotropic conditions?

Basic Research Question

Methodological Guidance:

-

Conduct UV-spectrophotometric analysis of saturated solutions at controlled temperatures (e.g., 25°C) using incremental concentrations of hydrotropic agents (e.g., sodium benzoate analogs). Validate measurements against distilled water controls.

-

Apply statistical tests (e.g., ANOVA with p<0.05 significance) to compare solubility differences, as demonstrated in similar studies .

-

Example Data Table:

Sodium Benzoate Conc. (g/100 mL) Solubility (µg/mL) p-value vs Control 0.0 (Control) 15.2 ± 1.3 - 2.5 45.6 ± 2.1 <0.01 5.0 78.9 ± 3.4 <0.001

What advanced methods are recommended for determining the crystal structure of this compound and its coordination polymers?

Advanced Research Question

Methodological Guidance:

-

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Optimize parameters such as displacement ellipsoids (30% probability level) and hydrogen-bonding networks .

-

For coordination polymers, apply crystal engineering principles to design frameworks using pyridyl and benzoate moieties as linkers. Characterize porosity via gas adsorption (BET analysis) .

-

Example Crystal Data (Analog):

Parameter Value Space Group P21/c (Monoclinic) a, b, c (Å) 20.459, 7.195, 11.249 β (°) 90.53 Z 4

How can researchers distinguish novel synthesis routes for this compound from prior art?

Basic Research Question

Methodological Guidance:

- Cross-reference synthetic protocols (e.g., ester hydrolysis, carboxylate salt formation) with SciFinder or Reaxys to verify novelty. Include melting points, NMR (¹H/¹³C), and FT-IR data for comparison .

- For example, if synthesizing via methyl ester intermediates (e.g., Methyl 4-(pyridin-4-yl)benzoate, CAS 106047-17-0), confirm hydrolysis efficiency using HPLC (>95% purity) .

What strategies mitigate experimental biases in assessing this compound’s biochemical efficacy?

Advanced Research Question

Methodological Guidance:

- Design double-blind randomized controlled trials (RCTs) with placebo arms. Address contradictions in clinical data (e.g., ammonia-lowering effects vs. mortality outcomes) via meta-analysis, as seen in sodium benzoate studies .

- Use in vitro assays (e.g., enzyme inhibition) to isolate mechanistic effects from systemic variables.

How can computational modeling predict this compound’s role in functional porous materials?

Advanced Research Question

Methodological Guidance:

- Employ density functional theory (DFT) to simulate ligand-metal interactions (e.g., with Zn²⁺ or Cu²⁺ nodes). Predict pore dimensions and stability using software like Materials Studio.

- Validate models with experimental gas adsorption data (e.g., CO₂ uptake at 1 bar) .

What analytical techniques confirm the purity of this compound in synthetic batches?

Basic Research Question

Methodological Guidance:

- Combine HPLC (C18 column, UV detection at 254 nm) with elemental analysis (C, H, N). For trace metals, use ICP-MS.

- Compare results to certified reference standards (e.g., sodium 4-hydroxybenzoate, CAS 114-63-6) .

How do researchers address discrepancies in spectroscopic data for this compound derivatives?

Advanced Research Question

Methodological Guidance:

- Replicate experiments under inert atmospheres to prevent oxidation. For NMR, use deuterated solvents (DMSO-d6) and assign peaks via 2D-COSY/HSQC.

- Resolve ambiguities in pyridyl proton shifts by referencing crystallographic data (e.g., bond distances in analogous structures) .

What protocols ensure reproducibility in synthesizing this compound-based metal-organic frameworks (MOFs)?

Advanced Research Question

Methodological Guidance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.